
3S,7,11-Trimethyl-6E,10-dodecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3S,7,11-Trimethyl-6E,10-dodecadienal is an organic compound with the molecular formula C15H26OThis compound is characterized by its floral odor and is used in various applications, including as a fragrance component .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3S,7,11-Trimethyl-6E,10-dodecadienal typically involves the use of starting materials such as isoprene units. The synthetic route may include steps like:
Isoprene Condensation: Combining isoprene units to form a longer carbon chain.
Oxidation: Introducing an aldehyde group at the desired position.
Isomerization: Ensuring the correct geometric configuration (E-configuration) at the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3S,7,11-Trimethyl-6E,10-dodecadienal can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3S,7,11-Trimethyl-6E,10-dodecadienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in biological processes and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the fragrance industry for its floral scent.
Mecanismo De Acción
The mechanism of action of 3S,7,11-Trimethyl-6E,10-dodecadienal involves its interaction with molecular targets such as receptors or enzymes. The compound’s effects are mediated through pathways that may include signal transduction and metabolic processes. The specific molecular targets and pathways can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3,7,11-Trimethyl-2,6,10-dodecatrienal: Another fatty aldehyde with similar structural features.
3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol: A related alcohol with similar carbon skeleton.
Uniqueness
3S,7,11-Trimethyl-6E,10-dodecadienal is unique due to its specific geometric configuration and functional groups, which contribute to its distinct chemical properties and applications .
Propiedades
Número CAS |
194934-66-2 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(3S,6E)-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+/t15-/m0/s1 |
Clave InChI |
ITBYWGRSPHMAEE-HNRFISLBSA-N |
SMILES isomérico |
C[C@@H](CC/C=C(\C)/CCC=C(C)C)CC=O |
SMILES canónico |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



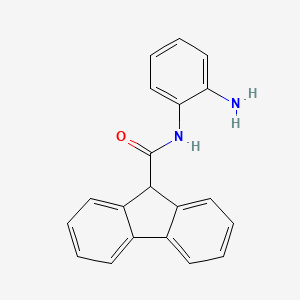
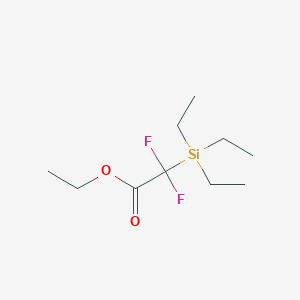
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
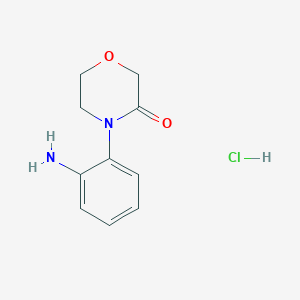
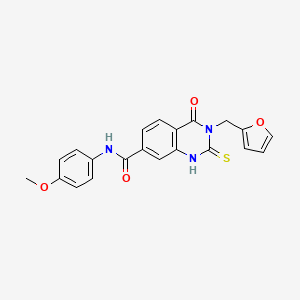

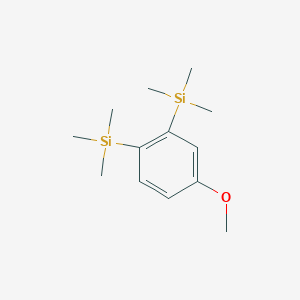

![4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)


![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
